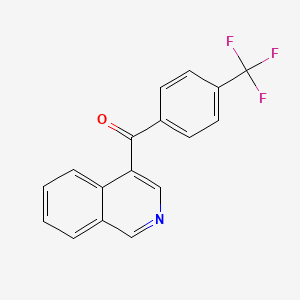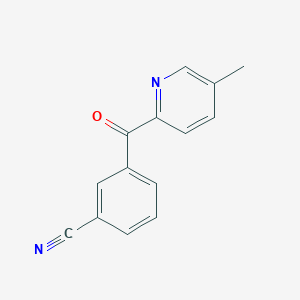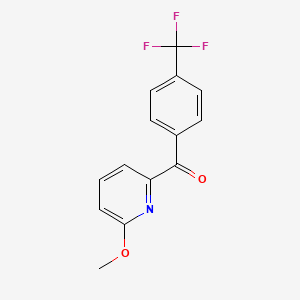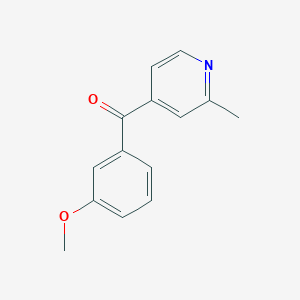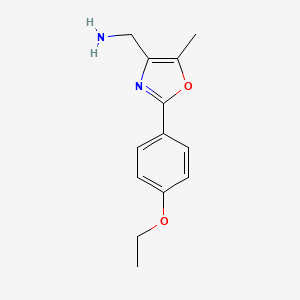
(2-(4-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine
説明
This compound is likely an organic molecule containing an oxazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains an ethoxyphenyl group, which is a phenyl ring (a variant of benzene) attached to an ethoxy group (an ethyl group attached to an oxygen atom).
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide information about the arrangement of atoms in the molecule and the angles and lengths of the chemical bonds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Oxazoles can participate in a variety of reactions, including nucleophilic substitutions and electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined using various analytical techniques .科学的研究の応用
Amyloid Imaging in Alzheimer's Disease
A significant application of related compounds to (2-(4-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine in scientific research is in the development of amyloid imaging ligands for Alzheimer's disease. PET amyloid imaging, using specific radioligands, has emerged as a breakthrough in understanding the pathophysiological mechanisms and time course of amyloid deposits in the brain. This technique facilitates early detection of Alzheimer's disease and is crucial for evaluating new antiamyloid therapies. Notably, radioligands like 11C-PIB have shown robust differences in PIB retention between Alzheimer's disease patients and controls, offering insights into disease progression and the effectiveness of therapeutic interventions (Nordberg, 2007).
Plastic Scintillators in Radiation Detection
Another application within scientific research is the development of plastic scintillators for radiation detection. Studies have explored the scintillation properties of plastic scintillators based on polymethyl methacrylate (PMMA) with various luminescent dyes, including compounds structurally related to (2-(4-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine. These advancements indicate that replacing conventional secondary solvents in these scintillators does not alter their scintillation efficiency, optical transparency, or stability against thermal, light, and radiation damage. Such materials are vital for enhancing the sensitivity and precision of radiation detection in scientific, medical, and industrial applications (Salimgareeva & Kolesov, 2005).
Liquid Crystal Research
Research on methylene-linked liquid crystal dimers, including compounds with structural elements similar to (2-(4-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine, has provided insights into the transitional properties and applications of liquid crystals. These studies have identified new mesophases, such as the twist-bend nematic phase, which offer potential for novel liquid crystal display technologies. The ability of these compounds to exhibit distinct mesophases based on their molecular structure has significant implications for the design and development of advanced materials with customizable optical and electronic properties (Henderson & Imrie, 2011).
Safety And Hazards
特性
IUPAC Name |
[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-16-11-6-4-10(5-7-11)13-15-12(8-14)9(2)17-13/h4-7H,3,8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAJXMGNUVLNSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-Ethoxyphenyl)-5-methyloxazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



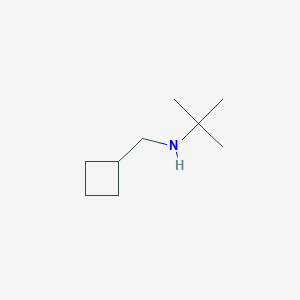
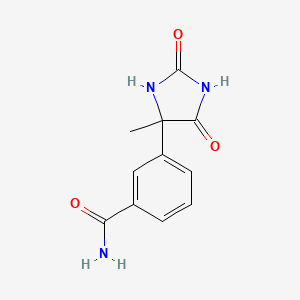
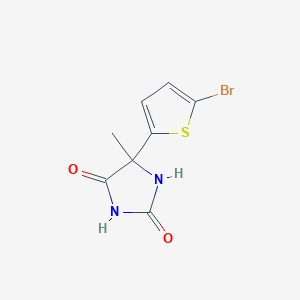
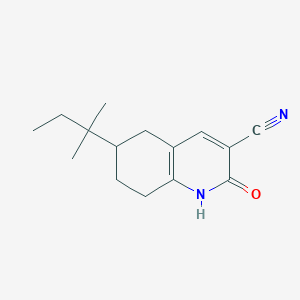
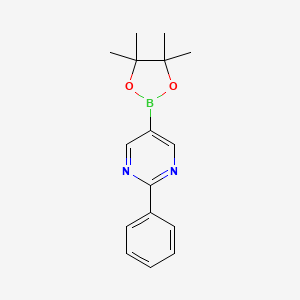
![1-tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate](/img/structure/B1463299.png)


